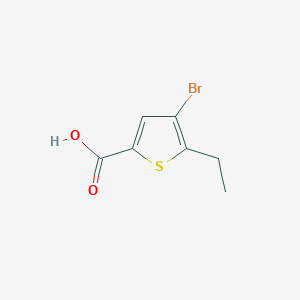

4-Bromo-5-ethylthiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-ethylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDAEUDNKBRCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396121 | |

| Record name | 4-bromo-5-ethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40477-61-0 | |

| Record name | 4-bromo-5-ethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway for 4-Bromo-5-ethylthiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a plausible synthetic pathway for 4-Bromo-5-ethylthiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The proposed synthesis is a multi-step process beginning with the commercially available 2-ethylthiophene. The pathway involves regioselective functionalization of the thiophene ring to introduce the desired bromo and carboxylic acid substituents.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a three-step sequence starting from 2-ethylthiophene. This strategy focuses on the introduction of the carboxyl group, followed by a regioselective bromination.

A plausible synthetic route is as follows:

-

Formylation of 2-Ethylthiophene: The synthesis commences with the Vilsmeier-Haack formylation of 2-ethylthiophene to introduce a formyl group at the 5-position, yielding 5-ethylthiophene-2-carbaldehyde.

-

Oxidation of 5-Ethylthiophene-2-carbaldehyde: The aldehyde is then oxidized to the corresponding carboxylic acid, 5-ethylthiophene-2-carboxylic acid.

-

Bromination of 5-Ethylthiophene-2-carboxylic acid: The final step involves the regioselective bromination of 5-ethylthiophene-2-carboxylic acid to yield the target molecule, this compound. The directing effects of the electron-withdrawing carboxylic acid group at the 2-position and the electron-donating ethyl group at the 5-position synergistically favor the introduction of the bromine atom at the 4-position.

Experimental Protocols

Step 1: Synthesis of 5-Ethylthiophene-2-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 2-ethylthiophene.

-

Reagents and Solvents:

-

2-Ethylthiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or 1,2-dichloroethane as solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, a solution of N,N-dimethylformamide in the chosen solvent is cooled in an ice bath.

-

Phosphorus oxychloride is added dropwise to the cooled DMF solution, maintaining the temperature below 10 °C. The mixture is stirred for approximately 30 minutes to form the Vilsmeier reagent.

-

A solution of 2-ethylthiophene in the same solvent is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, 5-ethylthiophene-2-carbaldehyde, can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of 5-Ethylthiophene-2-carboxylic acid (Oxidation)

The oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents. A common and effective method involves the use of silver nitrate in an alkaline medium.

-

Reagents and Solvents:

-

5-Ethylthiophene-2-carbaldehyde

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a flask, 5-ethylthiophene-2-carbaldehyde is dissolved in ethanol.

-

An aqueous solution of silver nitrate is added to the flask.

-

An aqueous solution of sodium hydroxide is then added dropwise to the mixture at room temperature, followed by stirring for 1.5 to 2 hours.[1]

-

The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is filtered to remove the silver precipitate.

-

The filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The precipitated 5-ethylthiophene-2-carboxylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like aqueous ethanol.[1]

-

Step 3: Synthesis of this compound (Bromination)

The final step is the regioselective bromination of 5-ethylthiophene-2-carboxylic acid. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, offering good regioselectivity.

-

Reagents and Solvents:

-

5-Ethylthiophene-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or a mixture of acetic acid and chloroform as solvent

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

5-Ethylthiophene-2-carboxylic acid is dissolved in the chosen solvent in a reaction flask protected from light.

-

N-Bromosuccinimide (1.0 to 1.1 equivalents) is added portionwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for several hours, or until TLC analysis indicates the completion of the reaction.

-

The reaction mixture is then quenched with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Quantitative Data

The following table summarizes hypothetical quantitative data for the proposed synthesis, based on typical yields for similar reactions found in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | 2-Ethylthiophene | 5-Ethylthiophene-2-carbaldehyde | 112.19 | 0.1 | 14.02 | 11.22 | 80 |

| 2 | 5-Ethylthiophene-2-carbaldehyde | 5-Ethylthiophene-2-carboxylic acid | 140.19 | 0.08 | 12.50 | 10.00 | 80 |

| 3 | 5-Ethylthiophene-2-carboxylic acid | This compound | 156.20 | 0.064 | 14.98 | 11.24 | 75 |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis pathway.

Caption: Proposed synthesis pathway for this compound.

References

Spectroscopic and Synthetic Guide to 4-Bromo-5-ethylthiophene-2-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a generalized synthetic approach for the characterization of 4-Bromo-5-ethylthiophene-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures and established principles of spectroscopic analysis to present a predictive and methodological framework.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and the known chemical shift and vibrational frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| -COOH | 12.0 - 13.0 | Singlet (broad) | - |

| Thiophene-H | 7.5 - 7.8 | Singlet | - |

| -CH₂- | 2.8 - 3.1 | Quartet | ~7.5 |

| -CH₃ | 1.2 - 1.5 | Triplet | ~7.5 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-COOH (Thiophene) | 140 - 145 |

| C-Br (Thiophene) | 110 - 115 |

| C-H (Thiophene) | 130 - 135 |

| C-CH₂CH₃ (Thiophene) | 150 - 155 |

| -CH₂- | 22 - 26 |

| -CH₃ | 13 - 16 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C-H (Aromatic/Ethyl) | 2850 - 3100 | Medium |

| C=C (Thiophene Ring) | 1400 - 1550 | Medium |

| C-O (Carboxylic Acid) | 1200 - 1300 | Strong |

| C-Br | 500 - 600 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 233.9/235.9 | Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |

| [M-OH]⁺ | 216.9/218.9 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 188.9/190.9 | Loss of carboxylic acid group |

| [M-C₂H₅]⁺ | 204.9/206.9 | Loss of ethyl group |

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using the same instrument. A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference. Integrate the signals in the ¹H spectrum and determine the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis of the brominated thiophene, derivatization to a more volatile ester form (e.g., methyl ester) is recommended.

-

Derivatization (Esterification): React the carboxylic acid with a suitable esterifying agent (e.g., diazomethane or methanol with an acid catalyst) to form the methyl ester.

-

Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent such as hexane or ethyl acetate.

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-15 °C/min to a final temperature of 250-280 °C.

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the derivatized compound and analyze its mass spectrum. Look for the molecular ion peak and characteristic fragmentation patterns.

Synthetic and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to 4-Bromo-5-ethylthiophene-2-carboxylic acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-Bromo-5-ethylthiophene-2-carboxylic acid. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, with a focus on delivering precise data and methodological insights.

Chemical Identity and Structure

This compound is a substituted thiophene derivative. The structural arrangement consists of a central thiophene ring, which is an aromatic five-membered heterocycle containing a sulfur atom. This ring is substituted with a bromine atom at the 4-position, an ethyl group at the 5-position, and a carboxylic acid group at the 2-position.

Molecular Structure:

The precise arrangement of these functional groups dictates the compound's chemical reactivity and potential biological activity. The presence of the carboxylic acid group provides a site for esterification or amidation, while the bromine atom can participate in various cross-coupling reactions, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 40477-61-0[1] |

| Molecular Formula | C₇H₇BrO₂S[1][2] |

| Molecular Weight | 235.11 g/mol [1][2] |

| SMILES | CCC1=C(C=C(S1)C(=O)O)Br[3] |

| InChI | InChI=1S/C7H7BrO2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3,(H,9,10)[3] |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The table below summarizes the available information. Further experimental determination is recommended for precise values.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP (Predicted) | 3.0 | [3] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a general synthetic approach can be inferred from the synthesis of structurally related compounds. A plausible synthetic route would involve the bromination of 5-ethylthiophene-2-carboxylic acid.

Hypothetical Experimental Protocol for Synthesis:

Reaction: Bromination of 5-ethylthiophene-2-carboxylic acid.

Materials:

-

5-ethylthiophene-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve 5-ethylthiophene-2-carboxylic acid in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Note: This is a generalized protocol and would require optimization for specific yields and purity.

Potential Biological Activity and Signaling Pathways

While no specific biological activities for this compound have been documented, the thiophene scaffold is a common motif in many biologically active compounds. Thiophene derivatives have been reported to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Recent studies on benzo[b]thiophene-3-carboxylic acid derivatives have shown their potential as anticancer agents by targeting the RhoA/ROCK signaling pathway.[4] This pathway is crucial in regulating cellular processes such as adhesion, migration, and proliferation, and its dysregulation is often implicated in tumor growth and metastasis.[4][5]

Hypothetical Signaling Pathway Inhibition:

Based on the activity of related compounds, it is plausible that this compound could act as an inhibitor of the RhoA/ROCK signaling pathway. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition.

Caption: Hypothetical inhibition of the RhoA/ROCK signaling pathway by this compound.

In this proposed mechanism, the compound could potentially bind to and inhibit the activity of ROCK (Rho-associated coiled-coil containing protein kinase), a key downstream effector of RhoA.[5] Inhibition of ROCK would prevent the phosphorylation of its substrates, thereby disrupting the signaling cascade that leads to cytoskeletal reorganization and other cellular processes critical for cancer cell motility and proliferation.[5]

Conclusion

This compound is a valuable chemical intermediate with potential applications in medicinal chemistry. While comprehensive experimental data on its physicochemical properties and biological activities are currently limited, its structural features suggest it could be a promising scaffold for the development of novel therapeutics, potentially as an inhibitor of the RhoA/ROCK signaling pathway. Further research is warranted to fully elucidate its chemical behavior, synthetic accessibility, and pharmacological profile. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. Inhibition of RhoA/ROCK signaling pathway promotes the apoptosis of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid [oakwoodchemical.com]

- 3. PubChemLite - this compound (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]

- 4. What are RHOA inhibitors and how do they work? [synapse.patsnap.com]

- 5. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-5-ethylthiophene-2-carboxylic Acid (CAS 40477-61-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 4-Bromo-5-ethylthiophene-2-carboxylic acid. This guide synthesizes the available information for the specified compound and supplements it with data from closely related analogs, such as 4-bromo-5-methylthiophene-2-carboxylic acid and 5-bromothiophene-2-carboxylic acid. All data pertaining to analogs is explicitly identified and should be interpreted with caution.

Chemical Identity and Properties

This compound is a substituted thiophene carboxylic acid. Its chemical structure consists of a thiophene ring brominated at the 4-position, with an ethyl group at the 5-position and a carboxylic acid group at the 2-position.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40477-61-0 | - |

| Molecular Formula | C₇H₇BrO₂S | [1][2] |

| Molecular Weight | 235.11 g/mol | [1] |

| IUPAC Name | This compound | - |

| SMILES | CCC1=C(C=C(S1)C(=O)O)Br | [3] |

| Predicted XlogP | 3.0 | [3] |

| Predicted Collision Cross Section ([M-H]⁻) | 142.2 Ų | [3] |

Synthesis and Spectroscopic Characterization

While specific spectroscopic data for this compound is not available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks |

| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet), a singlet for the thiophene proton, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group, four distinct signals for the thiophene ring carbons (including the carbon bearing the bromine and the carboxyl group), and a signal for the carbonyl carbon. |

| IR Spectroscopy | Characteristic broad O-H stretch for the carboxylic acid, a strong C=O stretch, C-H stretches for the ethyl group, and absorptions related to the thiophene ring and C-Br bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. |

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not publicly documented. However, research on derivatives of the related compound, 5-bromothiophene-2-carboxylic acid, suggests that this class of molecules holds potential in drug discovery.

Derivatives of 5-bromothiophene-2-carboxylic acid have been investigated for their antibacterial and spasmolytic activities. For instance, 2-ethylhexyl 5-arylthiophene-2-carboxylates, synthesized from 5-bromothiophene-2-carboxylic acid, have shown promising in vitro activity against Salmonella Typhi.[4] Other studies have demonstrated the spasmolytic effects of different ester derivatives of 5-bromothiophene-2-carboxylic acid.[5]

These findings suggest that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents. Further research is warranted to explore its biological profile.

Hazards and Safety Information

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the hazard assessment of the closely related compound, 4-bromo-5-methylthiophene-2-carboxylic acid, the following hazards can be anticipated.[6]

Table 3: GHS Hazard Classification for the Analog 4-Bromo-5-methylthiophene-2-carboxylic acid

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

Precautionary Measures:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Related Compounds

While specific experimental protocols for this compound are unavailable, the following sections detail methodologies for the synthesis and biological evaluation of derivatives of the closely related 5-bromothiophene-2-carboxylic acid. These can serve as a starting point for the design of experiments involving the title compound.

General Synthesis of Thiophene-Carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from a thiophene carboxylic acid, which could be adapted for this compound.

Caption: General workflow for the synthesis of thiophene-carboxamide derivatives.

Suzuki Cross-Coupling Reaction of a Bromothiophene Carboxylate

This protocol outlines the Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds, which could be applied to derivatives of this compound.

Caption: Workflow for a Suzuki cross-coupling reaction of a bromothiophene ester.

Potential Signaling Pathways

Given the lack of biological data for this compound, no specific signaling pathways can be definitively associated with it. However, based on the antibacterial activity of related compounds against S. Typhi, a potential mechanism of action could involve the inhibition of essential bacterial enzymes. For example, some antibacterial agents target DNA gyrase, an enzyme crucial for DNA replication.

Caption: Hypothetical signaling pathway for antibacterial action.

Conclusion

This compound (CAS 40477-61-0) is a chemical compound with limited publicly available experimental data. Its structural similarity to other biologically active thiophene derivatives suggests its potential as a scaffold in medicinal chemistry, particularly in the development of antibacterial and spasmolytic agents. This guide provides a summary of the available information and highlights areas where further research is needed to fully characterize its properties, biological activities, and potential applications. Researchers are encouraged to use the provided information on related compounds as a foundation for designing new studies on this specific molecule.

References

- 1. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid [oakwoodchemical.com]

- 2. 4-BROMO-5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID | 40477-61-0 [chemicalbook.com]

- 3. PubChemLite - this compound (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the Bromine Atom in 4-Bromo-5-ethylthiophene-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 4-Bromo-5-ethylthiophene-2-carboxylic acid, a versatile building block in organic synthesis. The presence of the bromine atom on the thiophene ring opens up a wide array of possibilities for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. This document details the expected reactivity in key transformations, provides representative experimental protocols based on closely related systems, and presents data in a structured format for easy comparison.

Core Concepts: Reactivity of the C-Br Bond

The bromine atom at the 4-position of the thiophene ring in this compound is susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling reactions. The reactivity of this C(sp²)-Br bond is influenced by the electronic properties of the thiophene ring and the substituents. The electron-withdrawing carboxylic acid group at the 2-position and the electron-donating ethyl group at the 5-position modulate the electron density of the ring, thereby influencing the rate and efficiency of the catalytic cycle.

Based on studies of similarly substituted bromothiophenes, the bromine atom at the 4-position is expected to readily participate in a variety of palladium-catalyzed cross-coupling reactions, making it a valuable handle for molecular elaboration.

Key Cross-Coupling Reactions and Expected Reactivity

The bromine atom in this compound is a prime candidate for several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While specific data for this exact molecule is limited in the public domain, the reactivity can be inferred from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. It is anticipated that this compound will efficiently couple with a variety of aryl and heteroaryl boronic acids or esters. Studies on 4,5-dibromothiophene-2-carboxaldehyde have shown that the bromine at the 4-position is reactive towards Suzuki coupling[1].

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The bromine atom in the target molecule is expected to undergo Sonogashira coupling with various alkynes, providing access to substituted alkynylthiophenes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. It is expected that this compound can be coupled with a range of primary and secondary amines to yield the corresponding 4-aminothiophene derivatives[2][3][4][5][6].

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table summarizes representative yields for Suzuki coupling reactions of a closely related compound, 5-bromothiophene-2-carboxylic acid derivatives, to provide an estimate of the expected efficiency of such transformations[7].

| Coupling Partner (Arylboronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 16 | 68 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 16 | 66 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 16 | 69 |

| 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 16 | 56 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 16 | 55 |

| 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 16 | 63 |

Data is for the coupling of phenethyl 5-bromothiophene-2-carboxylate with various arylboronic acids.

Experimental Protocols

The following are detailed, representative methodologies for key cross-coupling reactions. These protocols are based on established procedures for structurally similar bromothiophenes and should serve as a starting point for the optimization of reactions with this compound.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from the one-pot double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde[1].

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15 minutes.

-

Add a degassed 6:1 mixture of 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and partition between diethyl ether and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of aryl bromides.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Nitrogen or Argon gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

-

Add the anhydrous solvent (THF or DMF) and the amine base (e.g., triethylamine, 3 equivalents).

-

Add the terminal alkyne (1.2 equivalents) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol 3: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of aryl bromides[2][3][4][5][6].

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

Xantphos or other suitable phosphine ligand (4 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

-

Anhydrous toluene or 1,4-dioxane

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (1.4 equivalents).

-

Add this compound (1 equivalent) and the amine (1.2 equivalents).

-

Add the anhydrous solvent (toluene or 1,4-dioxane).

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and filter through a short plug of silica gel.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the core concepts of the key cross-coupling reactions discussed in this guide.

References

- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Bromo-5-ethylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of 4-Bromo-5-ethylthiophene-2-carboxylic acid. It also outlines a detailed experimental protocol for a common synthetic application and presents a conceptual signaling pathway to illustrate its potential therapeutic relevance based on the known biological activities of similar thiophene derivatives.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO₂S | [1][2][3] |

| Molecular Weight | 235.11 g/mol | [1] |

| Monoisotopic Mass | 233.93501 Da | [2] |

| CAS Number | 40477-61-0 | [1][3][4] |

Experimental Protocol: Suzuki Cross-Coupling Reaction

Substituted bromothiophenes are valuable intermediates in organic synthesis, often utilized in cross-coupling reactions to generate more complex molecules with potential biological activities. The following protocol describes a typical Suzuki cross-coupling reaction using a bromothiophene carboxylic acid derivative as a starting material. This reaction is a powerful method for forming carbon-carbon bonds.[1]

Objective: To synthesize a 4-aryl-5-ethylthiophene-2-carboxylic acid derivative via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a degassed mixture of 1,4-dioxane and water.

-

Addition of Reagents: Add the base (2 equivalents) to the reaction mixture, followed by the palladium catalyst (0.05 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to a specified temperature (typically between 80-100 °C) and stir for the required reaction time (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-aryl-5-ethylthiophene-2-carboxylic acid derivative.

Conceptual Signaling Pathway and Experimental Workflow

Thiophene derivatives have been investigated for a range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[5][6][7][8] The following diagrams illustrate a conceptual workflow for the synthesis and screening of a novel thiophene-based compound and a hypothetical signaling pathway for its anti-inflammatory action.

Caption: Experimental workflow for the synthesis and biological evaluation of a novel thiophene derivative.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a thiophene derivative.

References

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]

- 3. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid [oakwoodchemical.com]

- 4. 4-BROMO-5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID | 40477-61-0 [chemicalbook.com]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for 4-Bromo-5-ethylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-5-ethylthiophene-2-carboxylic acid, a specialty chemical pertinent to research and development in the pharmaceutical and chemical industries. This document details its commercial availability, physicochemical properties, and potential synthetic applications.

Core Compound Information

This compound is a substituted thiophene derivative. The presence of a carboxylic acid group, a bromine atom, and an ethyl group on the thiophene ring makes it a versatile building block for the synthesis of more complex molecules.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 40477-61-0 |

| Chemical Formula | C₇H₇BrO₂S |

| Molecular Weight | 235.10 g/mol |

| Synonyms | 4-bromo-5-ethyl-2-thenoic acid, 4-bromo-5-ethyl-thiophene-2-carboxylic acid |

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, indicating its accessibility for research and development purposes. The following table summarizes a selection of known suppliers. Pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Website | Notes |

| P&S Chemicals | pschemicals.com | Inquire for quotation. |

| ChemicalBook | chemicalbook.com | Lists multiple suppliers. |

| Oakwood Chemical | oakwoodchemical.com | Provides product details and allows for inquiries. |

| 2a biotech | 2abiotech.com | Lists the product with CAS number. |

| Chemical-Suppliers.com | chemical-suppliers.com | Provides a price range of $120.00 - $290.00 for 100 mg.[1] |

| Matrix Scientific | matrixscientific.com | Provides a Safety Data Sheet. |

Physicochemical and Safety Data

Quantitative data for this compound is primarily available from safety data sheets and chemical databases. The following tables summarize key physical, chemical, and safety information.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂S | P&S Chemicals[2], Oakwood Chemical[3] |

| Molecular Weight | 235.11 g/mol | Oakwood Chemical[3] |

| Purity | 96%+ | 2a biotech |

Note: Experimental data on properties such as melting point, boiling point, and density are not consistently available across public sources. Researchers should refer to the Certificate of Analysis (CoA) provided by the supplier upon purchase for lot-specific data.

Safety and Handling

A Safety Data Sheet (SDS) from Matrix Scientific provides essential safety information. Users should always consult the full SDS before handling this chemical.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Experimental Protocols and Synthetic Utility

Thiophene derivatives are significant in drug development due to their wide range of pharmacological activities.[4] The structural motifs present in this compound suggest its utility as an intermediate in the synthesis of novel therapeutic agents. For instance, similar bromothiophene precursors are utilized in Suzuki cross-coupling reactions to form carbon-carbon bonds, a common strategy in the synthesis of bioactive molecules.[5]

Hypothetical Esterification Protocol

The carboxylic acid moiety can be readily converted to an ester, which is a common step to modify solubility or to protect the carboxylic acid during subsequent reaction steps. The following is a generalized protocol based on the esterification of 5-bromothiophene-2-carboxylic acid.

Reaction: this compound + Alcohol --(Coupling Agent, Catalyst)--> Ester Derivative

Materials:

-

This compound

-

Anhydrous alcohol (e.g., ethanol, methanol)

-

Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

-

Catalyst (e.g., 4-Dimethylaminopyridine - DMAP)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

Procedure:

-

Dissolve this compound and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add the desired alcohol to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical procurement and research workflow for this compound and a hypothetical signaling pathway where a derivative of this compound might act.

Procurement and Research Workflow

Caption: Procurement and R&D workflow for this compound.

Hypothetical Role in a Signaling Pathway

This diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase in a cellular signaling pathway, a common mechanism of action for many modern drugs.

Caption: Hypothetical inhibition of a kinase signaling pathway by a thiophene derivative.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromo-5-ethylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the expected thermal stability and decomposition profile of 4-Bromo-5-ethylthiophene-2-carboxylic acid. Due to the absence of specific experimental data in publicly available literature for this compound, this guide synthesizes information from related thiophene derivatives, brominated aromatic compounds, and carboxylic acids to project its thermal behavior. Detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented to enable researchers to determine the precise thermal properties of this molecule. Furthermore, a hypothesized decomposition pathway is proposed based on established chemical principles of similar structures.

Introduction

This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Thiophene-containing compounds are known for their diverse biological activities and unique electronic properties. The presence of a carboxylic acid group, a bromine atom, and an ethyl group on the thiophene ring influences the molecule's polarity, reactivity, and stability. Understanding the thermal stability of this compound is crucial for determining its shelf-life, processing conditions, and compatibility with other substances in various formulations.

Predicted Thermal Properties

While specific experimental data for this compound is not available, an estimation of its thermal properties can be made by examining related compounds.

-

Thiophene Derivatives: Arenethiophene oligomers have been shown to exhibit a 5% weight loss in a range of 361°C to 435°C, indicating high thermal stability of the thiophene ring itself.[1]

-

Carboxylic Acids: The thermal behavior of carboxylic acids is largely influenced by intermolecular hydrogen bonding. Differential Scanning Calorimetry (DSC) is a common technique used to study the solid-liquid phase equilibria of carboxylic acids.[2][3]

-

Brominated Compounds: The presence of a bromine atom can influence the decomposition pathway. For instance, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid has a decomposition temperature between 158-162°C.[4]

Based on these related structures, it is anticipated that the initial thermal events for this compound will involve melting, followed by decomposition at a higher temperature. The decomposition is likely to be a multi-stage process, initiated by either decarboxylation or cleavage of the carbon-bromine bond.

Table 1: Predicted Quantitative Thermal Data

The following table presents a hypothetical summary of the expected thermal properties of this compound, based on analogous compounds. These values should be experimentally verified.

| Parameter | Predicted Value Range | Analytical Technique | Reference Compounds |

| Melting Point (Tm) | 150 - 200 °C | DSC | Substituted carboxylic acids |

| Onset of Decomposition (Tonset) | 200 - 300 °C | TGA | Brominated heterocyclic carboxylic acids[4] |

| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 350 °C | TGA | General thiophene derivatives and brominated aromatics |

Experimental Protocols

To accurately determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.[5]

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Use an empty pan as a reference.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), where significant mass loss begins.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition (Tmax).[5]

-

Quantify the mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions, such as glass transitions or solid-solid phase changes.[6][7]

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan in the DSC cell.

-

Use an empty, sealed aluminum pan as a reference.

-

Maintain an inert atmosphere (e.g., Nitrogen) with a purge gas flow of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from 25 °C to a temperature approximately 20-30 °C above the anticipated melting point at a rate of 10 °C/min. This scan removes the sample's prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C to observe crystallization behavior.

-

Second Heating Scan: Heat the sample again at 10 °C/min to the same maximum temperature to obtain a clear melting endotherm.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic event on the second heating scan.

-

Observe any other thermal events, such as glass transitions (a step change in the baseline) or exothermic crystallization peaks on cooling.[6]

-

Visualization of Methodologies and Pathways

Experimental Workflow

The logical flow for characterizing the thermal properties of this compound is outlined below.

Hypothesized Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through several steps. Theoretical studies on thiophene pyrolysis suggest that C-S bond cleavage is a dominant initial step at high temperatures.[8][9] However, in a substituted thiophene carboxylic acid, other pathways are also plausible at lower temperatures. The following diagram illustrates a hypothesized decomposition pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Bromo-5-ethylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-5-ethylthiophene-2-carboxylic acid with various arylboronic acids. The Suzuki coupling is a powerful and versatile method for forming carbon-carbon bonds, which is of paramount importance in the synthesis of biaryl and heteroaryl compounds for drug discovery and materials science.[1][2][3] Thiophene derivatives, in particular, are key pharmacophores in many approved drugs and are explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

The following protocols and data are based on established methodologies for structurally similar bromothiophene derivatives and serve as a robust starting point for the synthesis of novel 4-aryl-5-ethylthiophene-2-carboxylic acid derivatives.[1][7][8][9]

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide, catalyzed by a palladium(0) complex.[2][10] The general transformation for this compound is depicted below:

Figure 1: General Suzuki cross-coupling of this compound with an arylboronic acid.

Experimental Protocols

The following is a generalized protocol for the Suzuki cross-coupling of this compound. Optimization of the reaction conditions (e.g., catalyst, base, solvent, and temperature) may be necessary for specific arylboronic acids to achieve optimal yields.

Protocol 1: General Suzuki Coupling Using Pd(PPh₃)₄

This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

-

Solvent Addition:

-

Degas the 1,4-dioxane/water (4:1) solvent mixture by bubbling with inert gas for at least 20 minutes.

-

Add the degassed solvent to the reaction flask via syringe.

-

-

Reaction:

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-ethylthiophene-2-carboxylic acid derivative.

-

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki cross-coupling reactions of various bromothiophene derivatives. This data can serve as a valuable guide for optimizing the reaction of this compound.

| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 5-Bromothiophene-2-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 72 | [12] |

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 90 | Good | [9] |

| 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate | [7] |

| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good | [11] |

| 2-Bromo-5-(2-ethylhexyl)thiophene | Generic Arylboronic acid | Pd(PPh₃)₄ (1-5) | K₂CO₃/K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | - | [13] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki cross-coupling reaction protocol described above.

Caption: Workflow for the Suzuki cross-coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. diva-portal.org [diva-portal.org]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Bromo-5-ethylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 4-Bromo-5-ethylthiophene-2-carboxylic acid. Thiophene-based compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological properties.[1] The functionalization of the thiophene ring allows for the creation of diverse molecular architectures with potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2]

The protocols detailed below are based on established methods for the derivatization of analogous brominated thiophene carboxylic acids and can be adapted for this compound to explore new chemical space for drug discovery.

I. Synthesis of Ester and Amide Derivatives

A common and effective strategy for creating derivatives of carboxylic acids is through the formation of esters and amides. These reactions are generally high-yielding and allow for the introduction of a wide variety of functional groups.

A. General Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel thiophene derivatives.

Caption: General workflow for the synthesis and development of novel thiophene derivatives.

B. Experimental Protocol: Synthesis of Amide Derivatives

This protocol describes the synthesis of an amide derivative by reacting this compound with an amine in the presence of a coupling agent.

Materials:

-

This compound

-

Desired amine (e.g., morpholine, 2-aminothiazole)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or Thionyl chloride (SOCl₂)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure using DCC as a coupling agent:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).[3]

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir for 30 minutes.[3]

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.4 eq) in anhydrous DCM.

-

Slowly add the DCC solution to the carboxylic acid solution at 0°C over 5 minutes.[3]

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Quench the reaction with distilled water.

-

Extract the product with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Procedure using Thionyl Chloride:

-

Dissolve this compound (1.0 eq) in DCM.

-

Add thionyl chloride (SOCl₂) (1.45 eq) dropwise over 30 minutes.[3]

-

Reflux the mixture for 4 hours.[3]

-

Remove the solvent and excess SOCl₂ by rotary evaporation to yield the acyl chloride.[3]

-

Wash the solid product with DCM to remove any traces of SOCl₂. The product should be used immediately in the next step.[3]

-

Dissolve the acyl chloride in DCM and add the desired amine and triethylamine (TEA).

-

Stir the reaction mixture and monitor by TLC.

-

Upon completion, wash the reaction mixture with water, dry the organic layer, and purify as described above.

II. Synthesis of Biaryl Derivatives via Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of biaryl derivatives.[4] This reaction couples the brominated thiophene with various arylboronic acids.

A. Experimental Protocol: Suzuki Cross-Coupling Reaction

Materials:

-

Esterified 4-Bromo-5-ethylthiophene-2-carboxylate (e.g., pentyl or 2-ethylhexyl ester)

-

Arylboronic acid (e.g., (4-(methoxycarbonyl)phenyl)boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Cs₂CO₃ or K₂CO₃)

-

Solvent (e.g., 1,4-dioxane and water mixture)

-

Argon atmosphere

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add the esterified 4-Bromo-5-ethylthiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).[5]

-

Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 or 6:1 ratio).[4][5]

-

Stir the reaction mixture at 90°C and monitor its progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute it with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl derivative.

B. Quantitative Data from Analogous Syntheses

The following table summarizes the yields for Suzuki cross-coupling reactions of analogous 5-bromothiophene-2-carboxylate derivatives with various arylboronic acids. These values can serve as a benchmark for the expected yields when using this compound derivatives.

| Entry | Arylboronic Acid | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pentyl 5-phenylthiophene-2-carboxylate | 71.5 | [4] |

| 2 | 4-Methylphenylboronic acid | Pentyl 5-(p-tolyl)thiophene-2-carboxylate | 75 | [4] |

| 3 | 4-Methoxyphenylboronic acid | Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 80.2 | [4] |

| 4 | 3-Nitrophenylboronic acid | Pentyl 5-(3-nitrophenyl)thiophene-2-carboxylate | 65 | [4] |

| 5 | 2,4-Difluorophenylboronic acid | Pentyl 5-(2,4-difluorophenyl)thiophene-2-carboxylate | 70.2 | [4] |

| 6 | 4-(trifluoromethyl)phenylboronic acid | 2-ethylhexyl 5-(4-(trifluoromethyl)phenyl)thiophene-2-carboxylate | 79.1 | [5] |

| 7 | 4-chlorophenylboronic acid | 2-ethylhexyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 75.2 | [5] |

III. Potential Biological Activities and Signaling Pathways

Thiophene derivatives have shown promise as anticancer agents by modulating various signaling pathways. For instance, some 2-bromo-5-substituted thiophenes have demonstrated cytotoxicity by activating caspases and suppressing Bcl-2.[3]

A. Hypothetical Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential mechanism of action for a novel thiophene derivative as an anticancer agent, targeting a generic receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of an RTK signaling pathway by a novel thiophene derivative.

B. Spasmolytic Activity Data

Derivatives of 5-bromothiophene-2-carboxylate have also been evaluated for their spasmolytic activity. The table below shows the EC₅₀ values for the relaxation of K⁺-induced contractions in isolated rat duodenum.

| Compound ID | R Group on Aryl Ring | EC₅₀ (µM) | Reference |

| 10b | 4-chloro | 2.13 | [4] |

| 10c | 4-fluoro | 3.14 | [4] |

| 10d | 3,4-dichloro | 1.26 | [4] |

| 10e | 4-bromo | 2.89 | [4] |

These data suggest that derivatives of this compound could also be screened for their potential as spasmolytic agents.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted and optimized by qualified researchers based on the specific reactivity of this compound and its derivatives. All experiments should be conducted with appropriate safety precautions.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Esterification of 4-Bromo-5-ethylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 4-bromo-5-ethylthiophene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established chemical literature and are suitable for laboratory-scale synthesis.

Introduction

This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Its esterification is a fundamental transformation that allows for the introduction of various alkyl or aryl groups, modifying the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability. This document details two primary methods for this conversion: the Steglich esterification for mild reaction conditions and the classic Fischer-Speier esterification for a more traditional approach.

Chemical Properties and Data

A summary of the physical and chemical properties of the starting material is provided below for reference.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 40477-61-0[1] |

| Molecular Formula | C₇H₇BrO₂S[1] |

| Molecular Weight | 235.11 g/mol [1] |

| MDL Number | MFCD03422295[1] |

Experimental Protocols

Two reliable methods for the esterification of this compound are presented. The choice of method may depend on the scale of the reaction, the desired purity of the product, and the sensitivity of the alcohol used.

Protocol 1: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing for the reaction to proceed under mild conditions.[2][3][4] This is particularly advantageous for preventing side reactions.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, methanol, etc.)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired alcohol (1.0-1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Add DCC (1.1 eq) portion-wise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 3-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is then transferred to a separatory funnel and washed sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude ester can be further purified by column chromatography on silica gel.

Expected Yield: 70-85%

Protocol 2: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method that is often driven to completion by using a large excess of the alcohol and removing the water formed during the reaction.[5][6]

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess alcohol under reduced pressure using a rotary evaporator.

-